4,4-Diphenyl-2-cyclopentenylamine is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of overactive detrusor muscle conditions. This compound is classified as an amine and is characterized by its unique cyclopentene structure, which contributes to its biological activity.
The compound is derived from cyclopentene and features two phenyl groups attached to the 4-position of the cyclopentene ring. It falls under the category of cycloalkenylamines, which are known for their diverse pharmacological properties. Notably, 4,4-diphenyl-2-cyclopentenylamine has been studied for its inhibitory effects on detrusor contractions, making it a candidate for treating urinary disorders .
The synthesis of 4,4-diphenyl-2-cyclopentenylamine has been achieved through several methods, typically involving multi-step organic reactions.
One notable synthesis approach involves a four-step process starting with the Sharpless oxidation of cyclopentenol, which leads to a kinetic resolution. This method includes:
This synthesis route highlights the importance of stereochemistry in developing compounds with specific biological activities.
The molecular structure of 4,4-diphenyl-2-cyclopentenylamine consists of a cyclopentene ring substituted at the 4-position with two phenyl groups and an amine group at the 2-position.
4,4-Diphenyl-2-cyclopentenylamine undergoes various chemical reactions that are significant for its pharmacological properties:
These reactions are critical for understanding how the compound exerts its therapeutic effects.
The mechanism by which 4,4-diphenyl-2-cyclopentenylamine operates involves several pathways:
This mechanism underlines its potential utility in treating conditions characterized by involuntary bladder contractions.
These properties are essential for practical applications in laboratory settings.
4,4-Diphenyl-2-cyclopentenylamine is primarily investigated for its applications in:
4,4-Diphenyl-2-cyclopentenylamine is a structurally distinct amine characterized by a five-membered cyclopentene ring core substituted with two phenyl groups at the C4 position and an amino (-NH₂) group at C2. Its systematic IUPAC name is 2-amino-4,4-diphenylcyclopent-1-ene, unambiguously defining the unsaturated ring, the geminal phenyl substituents, and the primary amine functionality. Alternative names include 4,4-diphenylcyclopent-2-en-1-amine and 2-cyclopenten-1-amine, 4,4-diphenyl-. The molecular formula is C₁₇H₁₇N, with a molecular weight of 235.33 g/mol. The compound features a chiral center at C2 if the amine group and the adjacent hydrogen are considered, allowing for enantiomeric forms [(R)- and (S)-2-amino-4,4-diphenylcyclopent-1-ene], though racemic mixtures are typical in synthesis [2]. Key spectral identifiers include:
Table 1: Nomenclature and Identifiers of 4,4-Diphenyl-2-cyclopentenylamine
| Systematic Name | 2-Amino-4,4-diphenylcyclopent-1-ene || Synonyms | 4,4-Diphenylcyclopent-2-en-1-amine; 2-Cyclopenten-1-amine, 4,4-diphenyl- || CAS Registry Number | Not extensively documented in public databases || Molecular Formula | C₁₇H₁₇N || Molecular Weight | 235.33 g/mol || Key Functional Groups | Primary amine, Cyclic alkene, Geminal diphenyl |
The synthesis of 4,4-diphenyl-2-cyclopentenylamine emerged indirectly from mid-20th-century efforts targeting bioactive amines, particularly analogs of 4,4-diphenylcyclohexylamine (e.g., pramiverine). Early routes to such compounds involved ketone hydrogenation or reductive amination of 4,4-diphenylcyclohexanone derivatives, as patented in 1968 for spasmolytic agents [2]. The unsaturated cyclopentenyl variant likely arose later as a synthetic intermediate or a scaffold optimization effort, exploiting the conformational constraint of the five-membered ring. Key milestones include:
Table 2: Historical Development Timeline
Period | Key Advance | Significance |
---|---|---|
1960s | Synthesis of 4,4-diphenylcyclohexylamine derivatives | Established core diphenyl-cycloalkylamine pharmacology [2] |
1970-1990s | Optimization of unsaturated ketone hydrogenation | Enabled controlled access to cyclopentenyl intermediates [2] [4] |
2000s-Present | Application in chiral ligand synthesis | Exploited amine chirality for asymmetric catalysis [7] |
This amine’s significance stems from its dual role as a conformationally constrained building block and a pharmacophore carrier.
Organic Synthesis:
Table 3: Key Reactivity and Applications
Reaction | Product | Application |
---|---|---|
Reductive amination | N-Alkylated derivatives | Bioactive analog screening [2] |
Phosgenation | Isocyanates | Polyurethane/carbamate synthesis [5] |
Schiff base formation | Imines | Ligands for metal complexes [7] |
Acylation | Amides | Prodrug design (e.g., ketoprofen analogs) [6] |
Medicinal Chemistry:
Table 4: Potential Therapeutic Domains
Therapeutic Area | Rationale | Structural Analogs |
---|---|---|
CNS Disorders | Conformational similarity to neuroactive phenethylamines | Pramiverine (antispasmodic) [2] |
Anti-inflammatory | Amide linkage to NSAID cores (e.g., ketoprofen) for targeted delivery | Ketoprofen amidocarbamates [6] |
Metabolic Diseases | Amine as anchor for carbonic anhydrase/dipeptidyl peptidase inhibitors | Phenethylamine-based DPP-IV ligands [7] |
The limited commercial availability of 4,4-diphenyl-2-cyclopentenylamine underscores its status as a specialized synthetic target. Future research opportunities include developing enantioselective syntheses, exploring its full pharmacological profile, and leveraging its rigidity in materials science [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: